Product packaging for [4-(pyridin-2-ylmethoxy)phenyl]methanamine(Cat. No.:CAS No. 216144-62-6)

[4-(pyridin-2-ylmethoxy)phenyl]methanamine

Cat. No.: B6142629
CAS No.: 216144-62-6
M. Wt: 214.26 g/mol
InChI Key: MOGOVNPLJXJTQM-UHFFFAOYSA-N
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Description

Contextualization of the Compound within Aromatic Amine Chemistry

Aromatic amines, and specifically benzylic amines, are a cornerstone of modern organic and medicinal chemistry. Primary benzylic amines are considered particularly valuable as they are widely available and can be synthesized through numerous established methods. Their significance is underscored by their prevalence in pharmaceutical compounds and bioactive molecules.

The pyridyl ether portion of the molecule is also of significant interest. The pyridin-2-ylmethoxy group, in particular, has been incorporated into molecules designed as negative allosteric modulators (NAMs) for receptors like the metabotropic glutamate (B1630785) receptor 5 (mGluR5), indicating its value in constructing neurologically active agents. The strategic inclusion of this group can influence a molecule's binding affinity, selectivity, and pharmacokinetic properties. Therefore, [4-(pyridin-2-ylmethoxy)phenyl]methanamine combines two privileged fragments, making it a compound of high interest for synthetic diversification and drug discovery programs.

Strategic Importance in Retrosynthetic Analysis

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses by deconstructing a target molecule into simpler, commercially available starting materials. deanfrancispress.com For a bifunctional molecule like this compound, this analysis reveals several logical pathways for its construction.

A primary retrosynthetic approach involves two key disconnections:

C-N Bond Disconnection (Functional Group Interconversion): The first disconnection targets the benzylic amine. Through a functional group interconversion (FGI), the primary amine can be traced back to a more stable precursor like a nitrile, azide, or aldehyde. For instance, disconnecting the C-NH₂ bond suggests a precursor such as 4-(pyridin-2-ylmethoxy)benzonitrile . This simplifies the initial synthetic target.

C-O Ether Bond Disconnection: The second major disconnection breaks the ether linkage. This is a classic C-O bond disconnection that separates the molecule into two key fragments: a substituted phenol (B47542) and a pyridyl-containing electrophile. This leads to synthons that can be sourced from readily available chemicals like 4-hydroxybenzonitrile (B152051) and 2-(chloromethyl)pyridine (B1213738) or 2-(bromomethyl)pyridine .

This analysis highlights a convergent synthesis strategy, where the two main fragments are prepared separately and then joined in the final stages, which is often more efficient than a linear approach.

Overview of Synthetic Methodologies for Related Chemical Structures

Based on the retrosynthetic analysis, the forward synthesis of this compound can be accomplished through several reliable methods for forming the key ether and amine functionalities.

Formation of the Pyridyl Ether Linkage

The crucial ether bond can be formed primarily via a nucleophilic substitution reaction.

Williamson Ether Synthesis: This classic method involves the reaction of a deprotonated alcohol (an alkoxide) with an organohalide. byjus.comwikipedia.org In this context, 4-hydroxybenzonitrile would be deprotonated with a suitable base (e.g., sodium hydride, potassium carbonate) to form the corresponding phenoxide, which then acts as a nucleophile to displace the halide from 2-(chloromethyl)pyridine. This SN2 reaction is a robust and widely used strategy for ether formation. masterorganicchemistry.com

Dudley's Benzylation Method: A more modern and often milder alternative for creating benzyl (B1604629) ethers involves the use of 2-benzyloxy-1-methylpyridinium triflate (BnOPT) or related reagents. beilstein-journals.orgorganic-chemistry.orgorgsyn.orgthieme-connect.com This method, developed by G. B. Dudley and colleagues, allows for the benzylation of alcohols under neutral or mildly basic conditions, which can be advantageous for sensitive substrates. beilstein-journals.orgorgsyn.org The synthesis would proceed by reacting 4-hydroxybenzonitrile with 2-(chloromethyl)pyridine to first form the ether, followed by subsequent functional group transformations.

Synthesis of the Benzylic Amine Moiety

Once the ether precursor, 4-(pyridin-2-ylmethoxy)benzonitrile , is synthesized, the primary benzylic amine can be installed using several standard reductive methods. organic-chemistry.org

Method Precursor Typical Reagents & Conditions Description
Nitrile Reduction 4-(pyridin-2-ylmethoxy)benzonitrile1. LiAlH₄ in THF, then H₂O workup2. H₂ gas, Raney Nickel or Pd/C catalystA common and high-yielding method for converting nitriles to primary amines. Catalytic hydrogenation is often preferred for its milder conditions.
Reductive Amination 4-(pyridin-2-ylmethoxy)benzaldehydeNH₃ or NH₄Cl, NaBH₃CN or H₂/CatalystThe aldehyde is first condensed with ammonia (B1221849) to form an imine, which is then reduced in situ to the primary amine.
Gabriel Synthesis 4-(pyridin-2-ylmethoxy)benzyl halide1. Potassium phthalimide2. Hydrazine (H₂NNH₂)This multi-step process converts a benzyl halide to a primary amine, avoiding over-alkylation by using a protected nitrogen source.

Each of these synthetic routes offers a viable path to this compound, with the choice of method often depending on substrate compatibility, scale, and available reagents. The direct catalytic amination of benzyl alcohols with ammonia sources is also an emerging, atom-economical alternative. acs.org

Data Tables

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C₁₃H₁₄N₂O
Molecular Weight 214.27 g/mol
IUPAC Name This compound
Appearance Predicted: Solid or oil
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 3

| Rotatable Bonds | 4 |

Note: Properties are calculated based on the chemical structure as experimental data is not widely published.

Table 2: List of Compounds Mentioned

Compound Name
This compound
4-(pyridin-2-ylmethoxy)benzonitrile
4-hydroxybenzonitrile
2-(chloromethyl)pyridine
2-(bromomethyl)pyridine
2-benzyloxy-1-methylpyridinium triflate
4-(pyridin-2-ylmethoxy)benzaldehyde
Potassium phthalimide
Hydrazine
Sodium hydride
Potassium carbonate
Lithium aluminum hydride (LiAlH₄)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H14N2O B6142629 [4-(pyridin-2-ylmethoxy)phenyl]methanamine CAS No. 216144-62-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-(pyridin-2-ylmethoxy)phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c14-9-11-4-6-13(7-5-11)16-10-12-3-1-2-8-15-12/h1-8H,9-10,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOGOVNPLJXJTQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)COC2=CC=C(C=C2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Pathways and Methodological Advancements for 4 Pyridin 2 Ylmethoxy Phenyl Methanamine

Precursor Selection and Rational Design for Core Structure Assembly

The assembly of [4-(pyridin-2-ylmethoxy)phenyl]methanamine is a multi-step process that hinges on the strategic coupling of two primary building blocks: a functionalized pyridine (B92270) ring and a substituted phenylmethanamine moiety. The rational design of this synthesis involves creating these precursors in a way that facilitates their efficient connection.

Pyridine Ring Functionalization and Derivatization

The synthesis of the pyridylmethoxy portion of the molecule typically starts with readily available 2-picoline. A common pathway involves the conversion of 2-picoline to 2-pyridinemethanol (B130429), which serves as a key intermediate. One patented method outlines a three-step process:

Oxidation: 2-picoline is treated with an oxidizing agent, such as hydrogen peroxide in glacial acetic acid, to form 2-picoline N-oxide. google.comgoogle.com

Rearrangement: The N-oxide undergoes an acylation and rearrangement reaction with acetic anhydride (B1165640) to produce 2-picolyl acetate (B1210297). google.comgoogle.com

Hydrolysis: The resulting ester is hydrolyzed, typically under basic conditions with sodium hydroxide (B78521), to yield 2-pyridinemethanol. google.comgoogle.com

To make this intermediate reactive for the subsequent etherification step, the hydroxyl group of 2-pyridinemethanol is converted into a good leaving group. This is commonly achieved by reacting it with a chlorinating agent like thionyl chloride (SOCl₂) to form 2-(chloromethyl)pyridine (B1213738) hydrochloride.

Phenol (B47542) Ether Formation via Alkylation Strategies

The central ether bond is most commonly formed via the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.com This strategy involves the reaction of a phenoxide ion with an alkyl halide through an SN2 nucleophilic substitution. masterorganicchemistry.commiracosta.edu In the context of synthesizing this compound, this translates to reacting the activated pyridine precursor, 2-(chloromethyl)pyridine, with a suitably substituted phenol.

A logical choice for the phenolic precursor is 4-hydroxybenzonitrile (B152051). The synthesis proceeds as follows:

Deprotonation: 4-hydroxybenzonitrile is treated with a strong base, such as potassium hydroxide or potassium tert-butoxide, to generate the more nucleophilic potassium 4-cyanophenoxide. miracosta.edu

Nucleophilic Substitution: The phenoxide then displaces the chloride from 2-(chloromethyl)pyridine to form the ether linkage, yielding the intermediate compound, 4-(pyridin-2-ylmethoxy)benzonitrile. webofproceedings.org

The nitrile group is an excellent choice for this stage as it is relatively unreactive under the basic conditions of the Williamson synthesis and serves as a direct precursor to the final methanamine group.

Phenyl Methanamine Moiety Construction

The final step in the synthesis is the construction of the phenyl methanamine moiety. This is achieved through the reduction of the nitrile group in 4-(pyridin-2-ylmethoxy)benzonitrile. Several reduction methods are available, with the choice often depending on factors like scale, cost, and functional group tolerance. studymind.co.ukwikipedia.org

Common Reduction Methods for Nitriles:

Reducing Agent/Method Conditions Characteristics
Lithium Aluminum Hydride (LiAlH₄) Typically in a dry ether solvent, followed by an aqueous/acidic workup. chemguide.co.uk A powerful and highly effective reducing agent for converting nitriles to primary amines. chemistrysteps.comlibretexts.org Requires anhydrous conditions due to its high reactivity.
Catalytic Hydrogenation Hydrogen gas (H₂) with a metal catalyst (e.g., Raney nickel, platinum, palladium) at elevated temperature and pressure. studymind.co.ukchemguide.co.uk An economically viable method for large-scale industrial production. wikipedia.org Catalyst choice is crucial to selectively produce the primary amine and avoid the formation of secondary or tertiary amines. wikipedia.org
Borane Reagents (e.g., BH₃, Diisopropylaminoborane) Often used in solvents like tetrahydrofuran (B95107) (THF). nih.govorganic-chemistry.org Offer alternative pathways for reduction and can exhibit chemoselectivity. For instance, diisopropylaminoborane (B2863991) can reduce nitriles in the presence of certain other functional groups. nih.govresearchgate.net

The successful reduction of 4-(pyridin-2-ylmethoxy)benzonitrile yields the target compound, this compound.

Mechanistic Studies of Key Reaction Steps in Synthesis

Understanding the mechanisms of the core reactions is vital for optimizing reaction conditions and maximizing the yield and purity of this compound.

Elucidation of O-Alkylation Mechanisms in Pyridylmethoxy Group Introduction

The formation of the ether linkage via the Williamson ether synthesis proceeds through a well-established SN2 (bimolecular nucleophilic substitution) mechanism. masterorganicchemistry.com

The key mechanistic steps are:

Nucleophile Formation: A strong base removes the acidic proton from the hydroxyl group of 4-hydroxybenzonitrile, forming a potent nucleophile, the 4-cyanophenoxide ion.

Backside Attack: The phenoxide ion attacks the electrophilic carbon atom of 2-(chloromethyl)pyridine that is bonded to the chlorine atom. The attack occurs from the side opposite to the leaving group (backside attack). masterorganicchemistry.com

Transition State: A transient trigonal bipyramidal transition state is formed where the C-O bond is partially formed and the C-Cl bond is partially broken.

Inversion and Product Formation: As the C-O bond fully forms, the C-Cl bond breaks completely, with the chloride ion acting as the leaving group. This process results in the formation of the ether, 4-(pyridin-2-ylmethoxy)benzonitrile.

For the reaction to be efficient, the electrophile should be sterically unhindered, which is why primary alkyl halides like 2-(chloromethyl)pyridine work best. masterorganicchemistry.com Phenols are excellent nucleophiles in this reaction, leading to high yields of O-alkylation products. wikipedia.org

Investigation of Reduction Mechanisms for Amine Formation (e.g., from Nitrile or Nitro Precursors)

The mechanism for the reduction of the nitrile group to a primary amine varies with the reducing agent used.

Mechanism with Lithium Aluminum Hydride (LiAlH₄): The reduction with LiAlH₄ involves two sequential nucleophilic additions of a hydride ion (H⁻) from the [AlH₄]⁻ complex. libretexts.org

First Hydride Addition: A hydride ion attacks the electrophilic carbon of the carbon-nitrogen triple bond in the nitrile. This breaks one of the pi bonds, and the electrons move to the nitrogen atom, forming an intermediate imine anion, which is stabilized as a metal salt. chemistrysteps.comlibretexts.org

Second Hydride Addition: The intermediate imine salt is still electrophilic enough to accept a second hydride ion. This addition to the carbon of the C=N double bond results in a dianion intermediate. libretexts.org

Protonation: During the aqueous or acidic workup, the dianion is protonated twice on the nitrogen atom to yield the final primary amine. chemistrysteps.com

Mechanism with Catalytic Hydrogenation: In catalytic hydrogenation, the reaction occurs on the surface of a metal catalyst (e.g., Ni, Pd, Pt).

Adsorption: Both the nitrile and molecular hydrogen (H₂) are adsorbed onto the catalyst surface. The H-H bond in H₂ is weakened or broken.

Hydrogenation: The nitrile is hydrogenated in a stepwise manner. First, the C≡N triple bond is reduced to an imine (C=N) intermediate by the addition of two hydrogen atoms.

Further Hydrogenation: The imine intermediate is then further hydrogenated by the addition of two more hydrogen atoms to form the primary amine (-CH₂NH₂). wikipedia.org

Controlling reaction conditions is critical in catalytic hydrogenation to prevent the intermediate imine from reacting with the primary amine product, which can lead to the formation of secondary and tertiary amines as byproducts. wikipedia.orgthieme-connect.de

Optimization of Reductive Amination Protocols

Reductive amination of the precursor, 4-(pyridin-2-ylmethoxy)benzaldehyde, is a primary route to this compound. This process typically involves the reaction of the aldehyde with an amine source, such as ammonia (B1221849), to form an intermediate imine, which is then reduced to the desired primary amine. Optimization of this protocol focuses on the choice of reducing agent, catalyst, and reaction conditions to maximize yield and minimize byproducts.

Commonly, sodium borohydride (B1222165) (NaBH₄) is employed as the reducing agent in a suitable solvent like methanol (B129727) or ethanol (B145695). researchgate.net However, catalytic hydrogenation offers a more atom-economical alternative. Research into the catalytic reductive amination of aromatic aldehydes has explored various transition metal catalysts. Cobalt-based composites, prepared by pyrolyzing cobalt(II) acetate with organic precursors on a silica (B1680970) support, have shown significant efficacy. mdpi.com These catalysts facilitate the reaction under hydrogen pressure, converting the aldehyde and an amine source into the corresponding amine. mdpi.com

Studies on related aromatic aldehydes demonstrate that catalyst composition and reaction conditions are critical. For instance, quantitative yields of N-substituted amines from p-methoxybenzaldehyde have been achieved at 150°C and 150 bar H₂ pressure using various cobalt composites. mdpi.com The choice of amine source and solvent also plays a crucial role in reaction efficiency and selectivity.

Table 1: Comparison of Catalytic Systems for Reductive Amination of Aromatic Aldehydes This table is illustrative of general findings in the field, as specific optimization data for this compound is not widely published.

Catalyst System Substrate Example Reducing Agent/Conditions Yield Reference
Co-Phen/SiO₂ p-Methoxybenzaldehyde + n-Butylamine 100 bar H₂, 100°C 96% mdpi.com
CuAlOₓ Furfural + Aniline H₂, Flow Reactor, 70°C 98% mdpi.com
Pd(OH)₂/C Benzaldehyde + Secondary Amines H₂ High mdpi.com
NaBH₄ N-substituted benzaldehyde Methanol Variable researchgate.net

Novel Synthetic Routes and Process Intensification Methodologies

Beyond classical methods, research is exploring novel catalytic strategies and green chemistry principles to improve the synthesis of this compound and its analogues.

Exploration of Catalytic Approaches in Synthesis

Modern organic synthesis increasingly relies on transition-metal catalysis to construct complex molecules efficiently. For precursors to the title compound, catalytic cross-coupling reactions are prominent. For example, Suzuki-Miyaura coupling, which typically uses a palladium catalyst like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), is a powerful method for forming carbon-carbon bonds. scielo.org.mx While not a direct route to the final amine, it can be used to construct the core bi-aryl or aryl-heteroaryl structures of complex analogues. researchgate.net

Copper-catalyzed reactions have emerged as a cost-effective alternative to palladium-based methods. nih.gov CuI-catalyzed tandem reactions, for instance, can be used to synthesize complex heterocyclic structures from readily available starting materials, demonstrating broad substrate scope and functional group tolerance. nih.gov Catalytic hydrogenation is also a key step in many synthetic routes, not just for the final reductive amination but also for the reduction of other functional groups, such as a nitro group, in precursors. Catalysts like Palladium on carbon (Pd/C) or Palladium hydroxide (Pd(OH)₂/C) are frequently used for these transformations. nih.gov

Stereochemical Considerations and Control in Chiral Analogue Synthesis (if applicable)

The molecule this compound is achiral, meaning it does not have a non-superimposable mirror image. Therefore, stereochemical control is not a factor in its direct synthesis.

However, this section is applicable to the synthesis of its chiral analogues. If a substituent were introduced at the benzylic carbon (the -CH(R)NH₂ group), a stereocenter would be created, necessitating stereoselective synthesis to obtain a specific enantiomer. Asymmetric synthesis of chiral amines is a well-developed field. Key strategies would include:

Asymmetric Reductive Amination: Using a chiral catalyst or a chiral auxiliary to guide the stereochemical outcome of the imine reduction.

Resolution: Synthesizing the racemic mixture of the chiral amine and then separating the enantiomers using a chiral resolving agent.

Use of Chiral Starting Materials: Beginning the synthesis with a chiral precursor from the "chiral pool."

Recent advances in organocatalysis and transition-metal catalysis have provided powerful tools for the asymmetric synthesis of pyrrolidines and other N-heterocycles through stereoselective cycloadditions, highlighting the importance of stereocontrol in modern drug discovery. researchgate.net

Development of Green Chemistry Approaches for Sustainable Production

Green chemistry principles aim to reduce the environmental impact of chemical processes. For the synthesis of this compound and related compounds, these approaches focus on minimizing waste, avoiding hazardous solvents, and increasing energy efficiency. researchgate.net

Key green strategies applicable to this synthesis include:

Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times and improve yields compared to conventional heating. researchgate.netnih.gov

Solvent-Free Reactions: Performing reactions under solvent-free conditions, for example, using mechanical ball milling or "grindstone chemistry," minimizes the use and disposal of volatile organic compounds (VOCs). rasayanjournal.co.indntb.gov.ua

Use of Greener Solvents: Replacing hazardous solvents with environmentally benign alternatives like water, ethanol, or deep eutectic solvents (DES) like choline (B1196258) chloride:urea. researchgate.net

Catalyst Recycling: Employing heterogeneous catalysts that can be easily recovered and reused for multiple reaction cycles, improving process economy and reducing metal waste. rasayanjournal.co.in

One-Pot Reactions: Designing synthetic sequences where multiple steps are carried out in the same reaction vessel (a "one-pot" process) to reduce the need for intermediate purification steps, saving time, solvents, and resources. nih.gov

The application of these methods can lead to more sustainable and economically viable production routes for pharmaceuticals and their intermediates. ejcmpr.com

Purification and Isolation Methodologies in Complex Reaction Mixtures

The final step in any synthesis is the purification and isolation of the target compound in high purity. For this compound, standard laboratory and industrial techniques are employed to separate it from unreacted starting materials, catalysts, and reaction byproducts.

Commonly documented procedures include:

Filtration: After a reaction involving a heterogeneous catalyst (e.g., Pd/C) or solid byproducts, the crude mixture is filtered. A pad of a filter aid like Celite is often used to ensure the complete removal of fine particles. nih.gov

Extraction: Liquid-liquid extraction is used to separate the product from impurities based on their differing solubilities in immiscible solvents (e.g., ethyl acetate and water).

Column Chromatography: A highly effective method for separating compounds with different polarities. The crude mixture is passed through a column of silica gel or alumina, and a solvent or solvent mixture (eluent) is used to wash the compounds through at different rates.

Crystallization: This is often the final purification step. The crude product is dissolved in a hot solvent and allowed to cool slowly, causing the pure compound to crystallize while impurities remain in the solution. Ethanol is a common recrystallization solvent for related structures. researchgate.net

The choice of purification strategy depends on the scale of the synthesis and the nature of the impurities present in the reaction mixture.

Chemical Reactivity and Derivatization of 4 Pyridin 2 Ylmethoxy Phenyl Methanamine

Reactivity of the Primary Amine Functionality

The primary amine group (-CH₂NH₂) in [4-(pyridin-2-ylmethoxy)phenyl]methanamine is a key site for a variety of chemical transformations. Its benzylic position, adjacent to a phenyl ring, influences its reactivity.

Acylation and Sulfonylation Reactions

The primary amine of this compound is expected to readily undergo acylation and sulfonylation reactions with appropriate acylating and sulfonylating agents, respectively. These reactions are fundamental in organic synthesis for the formation of amides and sulfonamides.

In a typical acylation reaction, the amine would act as a nucleophile, attacking the electrophilic carbonyl carbon of an acyl halide or anhydride (B1165640). The use of a non-nucleophilic base is often employed to neutralize the acid byproduct. For example, the reaction with acetyl chloride would yield the corresponding N-acetyl derivative.

Similarly, sulfonylation would proceed by the reaction of the amine with a sulfonyl chloride, such as p-toluenesulfonyl chloride, in the presence of a base like pyridine (B92270), to form a sulfonamide. Research on the synthesis of N-pyridin-2-yl substituted [4-methylphenylsulphonamido] acetamides demonstrates the general feasibility of such reactions on similar structures. sigmaaldrich.com

Table 1: Representative Acylation and Sulfonylation Reactions

Reactant 1Reactant 2ProductReaction Type
This compoundAcetyl chlorideN-{[4-(pyridin-2-ylmethoxy)phenyl]methyl}acetamideAcylation
This compoundBenzoyl chlorideN-{[4-(pyridin-2-ylmethoxy)phenyl]methyl}benzamideAcylation
This compoundp-Toluenesulfonyl chlorideN-{[4-(pyridin-2-ylmethoxy)phenyl]methyl}-4-methylbenzenesulfonamideSulfonylation

Note: The products listed are predicted based on established chemical principles, as specific experimental data for this compound was not found in the searched literature.

Imine and Enamine Formation

The primary amine of this compound can react with aldehydes and ketones to form imines, also known as Schiff bases. This condensation reaction typically occurs under acidic or basic catalysis and involves the elimination of a water molecule. The resulting imine contains a carbon-nitrogen double bond.

The formation of enamines from this primary amine is not possible as enamines are typically formed from secondary amines.

Nucleophilic Addition and Substitution Reactions

The primary amine group is nucleophilic and can participate in various addition and substitution reactions. For instance, it can undergo nucleophilic addition to Michael acceptors (α,β-unsaturated carbonyl compounds).

Furthermore, the amine can act as a nucleophile in substitution reactions. For example, it can displace a suitable leaving group in an alkyl halide to form a secondary amine. However, careful control of reaction conditions would be necessary to avoid over-alkylation. The principles of nucleophilic aromatic substitution (SNAr) reactions are well-documented for various aromatic systems, and while the phenyl ring of this compound is not highly activated for SNAr, the amine group itself can act as a nucleophile towards activated aromatic systems. wikipedia.org

Reactivity at the Pyridine Nitrogen Atom

The nitrogen atom of the pyridine ring in this compound possesses a lone pair of electrons in an sp² hybrid orbital, which imparts basic and nucleophilic character to it.

Protonation and Quaternization Studies

Due to the lone pair of electrons, the pyridine nitrogen is basic and can be protonated by acids to form a pyridinium (B92312) salt. pharmaguideline.com The pKa of the conjugate acid of pyridine is approximately 5.2. organicchemistrydata.org The substituents on the pyridine ring can influence its basicity. The ether linkage at the 2-position may have a slight electronic effect on the pKa of the pyridine nitrogen in this compound.

The pyridine nitrogen can also act as a nucleophile and react with alkyl halides in a process known as quaternization or the Menshutkin reaction. wikipedia.org This reaction results in the formation of a quaternary pyridinium salt. Studies on the quaternization of pyridine derivatives with various alkylating agents have shown that the reaction is influenced by factors such as the nature of the alkyl halide and steric hindrance around the nitrogen atom. mdpi.comosti.gov For instance, the reaction of this compound with methyl iodide would be expected to yield the corresponding N-methylpyridinium iodide salt.

Table 2: Predicted Products of Protonation and Quaternization

Reactant 1Reactant 2ProductReaction Type
This compoundHydrochloric acid[4-(pyridin-2-ylmethoxy)phenyl]methanaminium chlorideProtonation (Amine)
This compoundHydrochloric acid2-({4-[(aminomethyl)phenyl]methoxy})pyridin-1-ium chlorideProtonation (Pyridine)
This compoundMethyl iodide2-({4-[(aminomethyl)phenyl]methoxy})-1-methylpyridin-1-ium iodideQuaternization

Note: The site of protonation (amine vs. pyridine) would depend on the relative basicities of the two nitrogen atoms. The products listed are predicted based on established chemical principles.

Potential for Ligand Formation in Coordination Chemistry Systems (theoretical exploration)

The structure of this compound, containing both a pyridine nitrogen and a primary amine, suggests its potential to act as a ligand in coordination chemistry. Specifically, it could function as a bidentate or a bridging ligand.

The pyridine nitrogen and the primary amine nitrogen could potentially coordinate to a single metal center, forming a chelate ring. However, the flexibility and length of the -CH₂-O-phenyl-CH₂- linker would determine the stability of such a chelate. The formation of stable five- or six-membered chelate rings is generally favored in coordination chemistry. The linker in this molecule is likely too long and rigid to allow for the formation of a stable mononuclear bidentate complex.

More plausibly, this compound could act as a bridging ligand, where the pyridine nitrogen coordinates to one metal center and the primary amine coordinates to another, leading to the formation of coordination polymers or discrete polynuclear complexes. The use of pyridine-containing molecules as ligands is widespread in the development of coordination compounds. jscimedcentral.com The specific coordination mode would depend on the metal ion, the counter-ion, and the reaction conditions.

A theoretical exploration of its coordination behavior would involve considering its steric profile and the electronic properties of the donor atoms. The pyridine nitrogen is a softer donor than the primary amine nitrogen, which might lead to selective coordination with different types of metal ions.

Modifications of the Phenyl Ether Linkage

The phenyl ether linkage is a key structural feature of this compound, and its stability and reactivity are of significant interest in the design of new synthetic pathways.

Stability and Cleavage Mechanisms of the Ether Bond

The ether bond in this compound, specifically a benzylic ether, exhibits moderate stability. Generally, benzyl (B1604629) ethers are stable to a range of chemical conditions, including aqueous environments at varying pH levels. However, they are susceptible to cleavage under specific acidic, basic, or reductive conditions.

Acid-Catalyzed Cleavage: Strong acids can protonate the ether oxygen, making the benzylic carbon more electrophilic and susceptible to nucleophilic attack, leading to cleavage of the C-O bond. The stability of the resulting benzylic carbocation, which is stabilized by the adjacent pyridine ring, can facilitate this process.

Reductive Cleavage: A common method for the cleavage of benzyl ethers is catalytic hydrogenolysis. This reaction is typically carried out using a palladium catalyst on a carbon support (Pd/C) in the presence of hydrogen gas. This process, known as hydrogenolysis, results in the cleavage of the carbon-oxygen bond. It is a mild and efficient method, often used in protecting group strategies in organic synthesis. In the case of this compound, this would yield 4-(aminomethyl)phenol and 2-methylpyridine.

Oxidative Cleavage: While less common for simple benzyl ethers, oxidative cleavage can be achieved with certain reagents. For instance, p-methoxybenzyl ethers are known to be cleaved by oxidizing agents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). The electron-donating nature of the methoxy (B1213986) group facilitates this reaction. While the pyridin-2-ylmethoxy group is not as electron-rich, strong oxidizing conditions could potentially lead to cleavage.

A summary of potential cleavage conditions for the ether bond is presented in the table below.

Cleavage MethodReagents and ConditionsProducts
Acid-CatalyzedStrong acid (e.g., HBr, HI)4-(aminomethyl)phenol, 2-(halomethyl)pyridine
Reductive (Hydrogenolysis)H₂, Pd/C4-(aminomethyl)phenol, 2-methylpyridine

Regioselective Functionalization of the Phenyl Ring

The phenyl ring of this compound is activated towards electrophilic aromatic substitution due to the presence of two electron-donating groups: the aminomethyl group (-CH₂NH₂) and the pyridin-2-ylmethoxy group (-OCH₂-Py). Both of these substituents are ortho, para-directing.

The pyridin-2-ylmethoxy group, being an alkoxy-type substituent, is a strong activating group and directs incoming electrophiles to the positions ortho and para to itself. Similarly, the aminomethyl group is also an activating and ortho, para-directing group. Given that the two substituents are para to each other, their directing effects reinforce each other, strongly activating the positions ortho to each substituent.

Therefore, electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts reactions are expected to occur at the positions ortho to the pyridin-2-ylmethoxy group (and meta to the aminomethyl group) or ortho to the aminomethyl group (and meta to the pyridin-2-ylmethoxy group). The steric hindrance from the pyridin-2-ylmethoxy group might favor substitution at the positions ortho to the less bulky aminomethyl group.

The predicted regioselectivity of electrophilic aromatic substitution on the phenyl ring is summarized in the following table.

Reaction TypeReagentExpected Major Product(s)
NitrationHNO₃, H₂SO₄[2-nitro-4-(pyridin-2-ylmethoxy)phenyl]methanamine and/or [3-nitro-4-(pyridin-2-ylmethoxy)phenyl]methanamine
HalogenationBr₂, FeBr₃[2-bromo-4-(pyridin-2-ylmethoxy)phenyl]methanamine and/or [3-bromo-4-(pyridin-2-ylmethoxy)phenyl]methanamine
SulfonationSO₃, H₂SO₄2-(aminomethyl)-5-(pyridin-2-ylmethoxy)benzenesulfonic acid and/or 3-(aminomethyl)-4-(pyridin-2-ylmethoxy)benzenesulfonic acid

Multi-Component Reactions Incorporating this compound

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. The primary amine functionality of this compound makes it an ideal candidate for incorporation into various MCRs.

One of the most well-known MCRs involving primary amines is the Ugi reaction . In a typical Ugi four-component reaction, a primary amine, a ketone or aldehyde, a carboxylic acid, and an isocyanide react to form a bis-amide. The use of this compound as the amine component would allow for the introduction of its unique structural motif into the resulting complex product.

Another important class of MCRs are those that lead to the synthesis of heterocyclic compounds. For example, the Hantzsch pyridine synthesis can utilize an amine as one of the components. While the classical Hantzsch synthesis uses ammonia (B1221849), variations exist that can incorporate primary amines.

The potential of this compound in MCRs is highlighted in the table below, which outlines its role in a hypothetical Ugi reaction.

Multi-Component ReactionComponentsRole of this compoundPotential Product Class
Ugi ReactionAldehyde/Ketone, Carboxylic Acid, IsocyanidePrimary Amineα-Acylamino Amides

Functional Group Interconversions and Transformations for Diverse Chemical Libraries

The presence of multiple reactive sites in this compound makes it a valuable scaffold for the generation of diverse chemical libraries through functional group interconversions and transformations. nih.gov

The primary amine can be readily derivatized through various reactions, including:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.

Alkylation: Reaction with alkyl halides to yield secondary and tertiary amines.

The aromatic rings (both phenyl and pyridine) can also undergo further modifications. As discussed, the phenyl ring can be functionalized via electrophilic substitution. The pyridine ring can be N-oxidized or subjected to nucleophilic aromatic substitution under certain conditions, further increasing the structural diversity of the resulting library.

The combination of these transformations allows for the systematic modification of the parent molecule, leading to a library of related compounds with potentially diverse biological activities. This approach is central to the field of medicinal chemistry and drug discovery.

The following table summarizes some of the key transformations that can be applied to this compound for the generation of a chemical library.

Functional GroupTransformationReagentsProduct Functional Group
Primary AmineAcylationAcyl chloride, baseAmide
Primary AmineSulfonylationSulfonyl chloride, baseSulfonamide
Primary AmineReductive AminationAldehyde/Ketone, NaBH(OAc)₃Secondary/Tertiary Amine
Phenyl RingNitrationHNO₃, H₂SO₄Nitroarene
Pyridine RingN-Oxidationm-CPBAPyridine N-oxide

Computational and Theoretical Chemistry Studies of 4 Pyridin 2 Ylmethoxy Phenyl Methanamine

Electronic Structure and Molecular Orbital Analysis

The electronic structure of [4-(pyridin-2-ylmethoxy)phenyl]methanamine would be investigated using quantum chemical calculations, likely employing Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-311G**). Such an analysis would focus on the distribution of electrons within the molecule to understand its stability, reactivity, and spectroscopic properties.

A key aspect of this analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. For this compound, the HOMO is expected to be localized primarily on the electron-rich aminophenyl moiety, indicating this is a likely site for electrophilic attack. Conversely, the LUMO would likely be centered on the electron-deficient pyridine (B92270) ring, suggesting it as a potential site for nucleophilic attack. The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's chemical reactivity and kinetic stability.

Natural Bond Orbital (NBO) analysis would also be a valuable tool. openaccesspub.org This method provides insights into the bonding interactions, charge distribution, and intramolecular charge transfer within the molecule. It would likely reveal significant hyperconjugative interactions contributing to the stability of the molecular structure, arising from the delocalization of electron density between occupied and unoccupied orbitals.

Table 1: Hypothetical Molecular Orbital Properties of this compound

Parameter Expected Value/Localization Significance
HOMO Energy ~ -6.0 to -5.0 eV Indicates electron-donating capability
LUMO Energy ~ -1.5 to -0.5 eV Indicates electron-accepting capability
HOMO-LUMO Gap ~ 4.0 to 5.0 eV Relates to chemical reactivity and stability
HOMO Localization Phenylmethanamine moiety Site for electrophilic attack

Conformation and Conformational Dynamics via Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound are crucial for its interactions with biological targets. Molecular Dynamics (MD) simulations would be employed to explore the conformational landscape of the molecule. core.ac.ukgithub.com These simulations model the movement of atoms over time, providing a dynamic picture of the molecule's behavior.

For this compound, the key flexible bonds are the C-O-C ether linkage and the C-C bond connecting the phenyl ring to the methanamine group. MD simulations would reveal the preferred dihedral angles for these bonds and the energy barriers between different conformations. The results would likely show a range of accessible conformations, with some being more energetically favorable than others. This information is vital for understanding how the molecule might adapt its shape to fit into a binding pocket of a protein.

Table 2: Key Dihedral Angles for Conformational Analysis

Dihedral Angle Description Expected Behavior
C(phenyl)-O-CH2-C(pyridine) Defines the orientation of the two aromatic rings Likely to have a few low-energy, stable conformations

Quantum Chemical Calculations of Reactivity Descriptors

To further pinpoint the reactive sites within the molecule, Fukui functions and electrostatic potential (ESP) maps would be calculated. researchgate.netdeeporigin.comresearchgate.net Fukui functions are used to predict the sites for nucleophilic, electrophilic, and radical attacks. The ESP map provides a visual representation of the charge distribution around the molecule, with red areas indicating negative potential (attractive to electrophiles) and blue areas indicating positive potential (attractive to nucleophiles).

For this compound, the ESP map would be expected to show a region of negative potential around the nitrogen atom of the pyridine ring and the oxygen atom of the ether linkage, making them likely sites for interaction with electrophiles or hydrogen bond donors. A region of positive potential would be expected around the amine group's hydrogen atoms, indicating their potential for hydrogen bonding.

Computational modeling can be used to investigate the mechanisms of chemical reactions involving this compound. By modeling the transition states of potential reactions, such as N-acylation or oxidation, the activation energies and reaction rates can be predicted. This would provide valuable insights into the molecule's metabolic fate or its utility in synthetic chemistry.

Solvent Effects on Molecular Properties and Reactivity

The properties and reactivity of a molecule can be significantly influenced by its environment, particularly the solvent. nih.govresearchgate.netresearchgate.net Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the effects of different solvents on the electronic structure, conformational preferences, and reactivity of this compound. It would be expected that in polar solvents, conformations with a larger dipole moment would be stabilized. The reactivity of the molecule would also be altered, with polar solvents potentially facilitating reactions that involve charge separation in the transition state.

Prediction of Spectroscopic Signatures for Advanced Structural Elucidation

Quantum chemical calculations can predict various spectroscopic properties, which can be compared with experimental data to confirm the molecule's structure. openaccesspub.orgnih.gov For this compound, methods like Time-Dependent DFT (TD-DFT) could predict the UV-Visible absorption spectrum. Calculations could also predict the 1H and 13C NMR chemical shifts, which would be invaluable for interpreting experimental NMR data and confirming the structural assignment of different atoms.

Table 3: Predicted Spectroscopic Data

Spectroscopy Predicted Feature Significance
UV-Visible Absorption maxima in the UV region Corresponds to electronic transitions within the aromatic systems
1H NMR Distinct chemical shifts for aromatic and aliphatic protons Confirms the connectivity and chemical environment of hydrogen atoms

Advanced Analytical Methodologies for 4 Pyridin 2 Ylmethoxy Phenyl Methanamine Research

Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatographic methods are fundamental in the analysis of synthesized chemical compounds, providing the means to separate the target molecule from impurities, starting materials, and by-products. For [4-(pyridin-2-ylmethoxy)phenyl]methanamine, techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are essential for quality control and detailed analysis.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a cornerstone technique for the purity assessment of non-volatile and thermally labile compounds like this compound. The development of a robust HPLC method is critical for ensuring accurate quantification and quality control.

The process begins with the selection of an appropriate stationary phase. Due to the compound's aromatic systems and the basic primary amine, reversed-phase columns, such as C18 or C8, are typically the first choice. These columns separate compounds based on their hydrophobicity. The mobile phase usually consists of a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). nih.govlcms.cz The pH of the aqueous phase is a critical parameter; maintaining a slightly acidic pH can ensure the primary amine is protonated, which can improve peak shape and retention time consistency. The addition of modifiers like formic acid or ammonium (B1175870) acetate (B1210297) to the mobile phase can further enhance peak symmetry and resolution. nih.govlcms.cz

Detection is commonly performed using a UV detector, leveraging the strong chromophores (pyridine and benzene (B151609) rings) present in the molecule. chromatographyonline.com A photodiode array (PDA) detector can be particularly useful, as it allows for the simultaneous monitoring of multiple wavelengths and can provide spectral information to assess peak purity. For more definitive identification, HPLC can be coupled with a mass spectrometer (LC-MS), which provides molecular weight and fragmentation data. unizar.es

Method validation involves assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) to ensure the method is reliable and reproducible for its intended purpose. chromatographyonline.com

Table 1: Illustrative HPLC Method Parameters for Purity Analysis

Parameter Typical Condition Rationale
Column C18, 250 mm x 4.6 mm, 5 µm Provides good retention and separation for aromatic amines.
Mobile Phase A Water with 0.1% Formic Acid Acid modifier improves peak shape for the basic amine.
Mobile Phase B Acetonitrile with 0.1% Formic Acid Common organic solvent for reversed-phase chromatography.
Gradient 5% to 95% B over 20 minutes Elutes a wide range of potential impurities with varying polarities.
Flow Rate 1.0 mL/min Standard flow rate for analytical columns of this dimension.
Column Temp. 30 °C Controlled temperature ensures reproducible retention times.
Detection UV at 254 nm Wavelength where both aromatic rings are expected to absorb.

| Injection Vol. | 10 µL | Standard volume for analytical injections. |

Gas Chromatography (GC) for Volatile Derivatives

Direct analysis of this compound by GC is challenging due to its relatively high boiling point and the polar nature of the primary amine group, which can lead to poor peak shape and adsorption on the column. osti.govnih.gov Therefore, derivatization is a common strategy to increase the compound's volatility and thermal stability, making it more amenable to GC analysis, typically coupled with mass spectrometry (GC-MS). nih.gov

The primary amine group is the primary site for derivatization. Reagents that can convert the -NH2 group into a less polar, more volatile moiety are employed. Common derivatizing agents include silylating agents (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA), acylating agents (e.g., trifluoroacetic anhydride (B1165640) - TFAA), or alkylating agents. researchgate.net For instance, benzylation of the amine can yield derivatives with improved chromatographic profiles. osti.gov The choice of derivatization agent depends on the desired volatility and the stability of the resulting derivative.

The derivatized sample is then injected into the GC, where it is separated on a capillary column, typically with a non-polar or medium-polarity stationary phase like a 5%-phenyl-95%-dimethylpolysiloxane. The temperature program is optimized to ensure good separation of the derivatized analyte from any by-products or remaining starting materials. Detection by mass spectrometry provides both qualitative and quantitative information, with the mass spectrum of the derivative serving as a fingerprint for identification. nih.gov

Table 2: Potential Derivatization Strategies for GC Analysis

Derivatization Agent Derivative Type Advantages
BSTFA Trimethylsilyl (TMS) ether/amine Common, effective for amines, produces volatile derivatives.
Pentafluorobenzoyl Chloride Pentafluorobenzoyl amide Forms stable, electron-capturing derivatives suitable for ECD or MS.
Benzyl (B1604629) Bromide Benzylated amine Yields derivatives with longer retention times and sharp peaks. osti.gov

| Trifluoroacetic Anhydride | Trifluoroacetyl amide | Highly volatile derivatives, good for GC separation. |

Chiral Chromatography for Enantiomeric Excess Determination (if applicable)

While this compound itself is an achiral molecule, this analytical methodology would be indispensable if chiral centers were introduced into its structure, for example, through modification of the benzylic carbon or the pyridine (B92270) ring. Chiral chromatography is the definitive method for separating enantiomers and determining the enantiomeric excess (e.e.) of a chiral compound.

Both HPLC and Supercritical Fluid Chromatography (SFC) can be employed for chiral separations. The key to this technique is the use of a chiral stationary phase (CSP). Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) and cyclofructan-based CSPs are widely successful for separating the enantiomers of primary amines. chromatographyonline.comnih.govyakhak.org

The choice of mobile phase is crucial for achieving enantioselectivity. In normal-phase HPLC, mixtures of alkanes (like hexane) and alcohols (like ethanol (B145695) or isopropanol) are common. nih.gov In SFC, supercritical carbon dioxide is used as the main mobile phase, with an alcohol co-solvent. wiley.com Small amounts of acidic or basic additives, such as trifluoroacetic acid (TFA) or diethylamine (B46881) (DEA), are often required to improve peak shape and resolution by minimizing undesirable interactions with the stationary phase. chromatographyonline.com The selection of the appropriate CSP and mobile phase combination is often determined through a screening process with a variety of columns and conditions. sigmaaldrich.com

Table 3: Comparison of Chiral Separation Techniques for Primary Amines

Technique Chiral Stationary Phase (CSP) Mobile Phase Additives Key Advantages
Chiral HPLC (Normal Phase) Polysaccharide-based (e.g., Chiralpak® series) Basic (e.g., Butylamine) or Acidic (e.g., TFA) High resolution, well-established methodology. nih.gov
Chiral HPLC (Polar Organic) Cyclofructan-based (e.g., Larihc® CF6-P) Acidic (e.g., TFA) with Triethylamine (TEA) High success rate for primary amines, avoids apolar solvents. nih.gov

| Chiral SFC | Crown ether-derived (e.g., Crownpak®) | Acidic (e.g., TFA) | Fast analysis times, improved peak symmetries, reduced solvent use. wiley.com |

Spectroscopic Techniques for Mechanistic and Interaction Studies

Spectroscopic techniques provide invaluable information about the molecular structure, conformation, and non-covalent interactions of this compound.

Advanced Nuclear Magnetic Resonance (NMR) for Conformational Analysis and Intermolecular Interactions

Due to the presence of several rotatable single bonds (C-O, C-C, N-C), this compound is a flexible molecule that can exist as an ensemble of different conformations in solution. copernicus.org Advanced NMR spectroscopy is a powerful tool for investigating these conformational preferences and the dynamics of their interchange. nih.gov

One-dimensional ¹H and ¹³C NMR spectra provide initial structural confirmation. However, for a detailed conformational analysis, two-dimensional NMR techniques are essential. The Nuclear Overhauser Effect (NOE) is particularly important, as it provides information about through-space proximity between protons. arxiv.org A 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment can reveal correlations between protons on the pyridine ring and the phenyl ring, helping to define the preferred relative orientation of these two aromatic systems.

For flexible molecules, observed NMR parameters are often a population-weighted average of the parameters for each individual conformer. copernicus.org Specialized methods like NMR Analysis of Molecular Flexibility in Solution (NAMFIS) can be used. These approaches combine experimental NMR data (NOEs, J-couplings) with computational molecular modeling to determine the relative populations of different low-energy conformers in solution. copernicus.orgtorvergata.it Furthermore, advanced experiments like ¹H-¹⁵N HMBC (Heteronuclear Multiple Bond Correlation) can be used to probe different conformational states, especially when other methods are limited. arxiv.org Studying the temperature dependence of the NMR spectra can also provide insights into the energy barriers between different rotamers.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Hydrogen Bonding

Fourier-Transform Infrared (FT-IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a characteristic "fingerprint." labmanager.com These methods are excellent for confirming the presence of key functional groups in this compound and for studying intermolecular interactions like hydrogen bonding.

In the FT-IR spectrum, the N-H stretching vibrations of the primary amine group are expected to appear as one or two bands in the 3300-3500 cm⁻¹ region. libretexts.org The C-N stretching of the aliphatic amine will be observed in the 1000-1250 cm⁻¹ range. The ether linkage (C-O-C) gives rise to a strong, characteristic C-O stretching absorption, typically between 1050 and 1250 cm⁻¹. pressbooks.publibretexts.org Aromatic C-H and C=C stretching vibrations will also be present.

Raman spectroscopy is particularly useful for observing the symmetric and non-polar vibrations, which can be weak in the FT-IR spectrum. The aromatic ring vibrations are often strong in the Raman spectrum. By analyzing the position and shape of the N-H stretching band, information about hydrogen bonding can be obtained. acs.org In the solid state or in concentrated solutions, intermolecular hydrogen bonding between the amine groups (N-H···N) or between the amine and the ether or pyridine nitrogen (N-H···O or N-H···N-pyridine) can lead to a broadening and shifting of the N-H band to lower frequencies.

Table 4: Expected Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Technique (FT-IR/Raman)
Primary Amine (-NH₂) N-H Stretch (asymmetric & symmetric) 3300 - 3500 Strong in FT-IR
Primary Amine (-NH₂) N-H Scissoring 1550 - 1650 Moderate in FT-IR
Aryl Alkyl Ether (-O-CH₂-) C-O Stretch (asymmetric) 1200 - 1275 Strong in FT-IR
Aryl Alkyl Ether (-O-CH₂-) C-O Stretch (symmetric) 1020 - 1075 Moderate in FT-IR
Aromatic Rings C=C Stretch 1450 - 1600 Strong in both
Aromatic Rings C-H Stretch 3000 - 3100 Moderate in both
Aliphatic C-H (-CH₂-) C-H Stretch 2850 - 2960 Moderate in both

| Aliphatic Amine (C-N) | C-N Stretch | 1000 - 1250 | Moderate in FT-IR |

High-Resolution Mass Spectrometry for Molecular Fragmentation and Derivatization Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural elucidation of this compound. By providing exact mass measurements, HRMS allows for the determination of the elemental composition of the parent molecule and its fragments, significantly enhancing confidence in structural assignments.

Molecular Fragmentation: Under electron ionization (EI) or collision-induced dissociation (CID) in tandem mass spectrometry (MS/MS), this compound undergoes characteristic fragmentation. The fragmentation pathways are dictated by the molecule's structure, which contains an ether linkage, a benzylamine (B48309) group, and a pyridine ring. The primary cleavage sites are the bonds with lower dissociation energies.

Key fragmentation pathways include:

Cleavage of the benzylic C-O bond: This is a common fragmentation for benzyl ethers, leading to the formation of a pyridin-2-ylmethanoxy cation or, more likely, a rearranged pyridin-2-ylmethyl cation (m/z 92.05) and a corresponding phenoxy radical.

Formation of the tropylium (B1234903) ion: The benzyl moiety can undergo rearrangement to the stable tropylium cation (m/z 91.05).

Cleavage of the C-N bond: The primary amine can be lost, leading to a fragment corresponding to the [4-(pyridin-2-ylmethoxy)phenyl]methyl cation.

Fragmentation of the pyridine ring: The pyridine ring itself can undergo fragmentation, although this is typically less favored than the cleavage of the more labile ether and amine bonds.

A plausible fragmentation pattern is detailed in the table below.

Table 1: Proposed High-Resolution Mass Spectrometry Fragmentation of this compound

m/z (Calculated) Proposed Fragment Ion Formula Description
200.0946[M]+•C₁₂H₁₂N₂OMolecular Ion
107.0735[C₇H₉N]+C₇H₉NIon from cleavage of the ether C-O bond (aminobenzyl portion).
93.0422[C₅H₅NO]+C₅H₅NOIon from cleavage of the ether C-O bond (pyridyl methoxy (B1213986) portion).
92.0500[C₆H₆N]+C₆H₆NPyridin-2-ylmethyl cation, formed from cleavage and rearrangement.

Derivatization Analysis: The primary amine group of this compound is a prime target for chemical derivatization to improve its analytical characteristics for mass spectrometry and chromatography. Derivatization can enhance ionization efficiency, improve thermal stability for gas chromatography, and induce more predictable fragmentation.

Common derivatization strategies for primary amines involve acylation or silylation. jfda-online.com For instance, reaction with propionic anhydride in the presence of a base would convert the amine to a more stable and less polar propionamide (B166681) derivative. nih.govresearchgate.net This modification increases the molecular weight by a predictable mass (56.0262 u), aiding in its identification and improving its chromatographic behavior in reversed-phase systems. nih.govresearchgate.net Similarly, derivatization with reagents like phenyl isothiocyanate (PITC) can be employed to enhance ionization and provide specific fragmentation patterns useful in LC-MS/MS analysis. nih.gov

X-ray Crystallography for Solid-State Structure Determination of Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While the crystal structure for this compound itself is not publicly documented, analysis of its derivatives or structurally similar compounds provides critical insights into molecular conformation, bond angles, bond lengths, and intermolecular interactions such as hydrogen bonding and π-stacking.

Research on pyridine derivatives offers valuable data that can be used to understand the solid-state characteristics of related molecules. researchgate.netnih.gov For example, the crystal structure of 4-[(E)-2-(4-methoxyphenyl)ethenyl]-1-methylpyridin-1-ium hexafluoro-λ⁶-phosphane, a pyridine derivative, has been determined, revealing key structural features. researchgate.net The cation in this structure contains a substituted pyridine ring and a substituted benzene ring, analogous to the core structure of this compound. researchgate.net In this reported structure, the pyridine and benzene rings are not coplanar, exhibiting a dihedral angle of 9.86 (12)°. researchgate.net Such data is fundamental for understanding how these molecules pack in a crystal lattice and for computational modeling studies.

Table 2: Representative Crystallographic Data for a Pyridine Derivative Data obtained from the crystal structure of 4-[(E)-2-(4-methoxyphenyl)ethenyl]-1-methylpyridin-1-ium hexafluoro-λ⁶-phosphane. researchgate.net

Parameter Value
Chemical Formula C₁₅H₁₆NO⁺ · PF₆⁻
Crystal System Monoclinic
Space Group P2₁
Unit Cell Dimensions a = 6.4320 (2) Åb = 9.3645 (3) Åc = 13.6070 (5) Åα = 90°β = 101.868 (2)°γ = 90°
Volume (V) 802.06 (5) ų
Z (Molecules per unit cell) 2
Calculated Density (Dx) 1.537 Mg m⁻³

Hyphenated Techniques for Complex Mixture Analysis (e.g., LC-MS/MS, GC-MS)

Hyphenated techniques, which couple a separation method with a detection method, are essential for analyzing this compound in complex matrices.

LC-MS/MS: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the selective and sensitive quantification of compounds in complex mixtures like biological fluids or environmental samples. mdpi.com For a polar compound like this compound, which contains basic nitrogen atoms, mixed-mode liquid chromatography (MMLC) can be particularly effective. nih.gov An MMLC column combines reversed-phase and ion-exchange characteristics, allowing for tunable retention based on mobile phase pH and organic solvent content. nih.gov

An LC-MS/MS method would typically involve:

Chromatography: Separation on a mixed-mode C18/cation-exchange column using a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol).

Ionization: Electrospray ionization (ESI) in positive ion mode would be highly effective due to the basicity of the pyridine and amine nitrogens.

MS/MS Detection: The instrument would be operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. This involves selecting the protonated molecular ion [M+H]⁺ as the precursor ion, subjecting it to collision-induced dissociation (CID), and monitoring for specific, high-abundance product ions.

Table 3: Illustrative LC-MS/MS Parameters for Analysis

Parameter Condition
LC Column Mixed-Mode C18 / Cation Exchange, 2.1 x 100 mm, 3.5 µm
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.5
Mobile Phase B Acetonitrile
Gradient 5% to 95% B over 10 minutes
Flow Rate 0.3 mL/min
Ionization Mode ESI Positive
Precursor Ion (Q1) m/z 201.1
Product Ions (Q3) e.g., m/z 92.1, m/z 107.1 (for confirmation and quantification)

GC-MS: Gas chromatography-mass spectrometry (GC-MS) is another powerful analytical tool, though it is better suited for volatile and thermally stable compounds. hpst.cz The direct analysis of this compound by GC-MS is challenging due to its polarity and the presence of the primary amine, which can lead to poor peak shape and thermal degradation.

Therefore, chemical derivatization is typically required prior to GC-MS analysis. jfda-online.com The primary amine can be converted into a less polar, more volatile derivative through silylation (e.g., with N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) or acylation. This process reduces interactions with the stationary phase and improves chromatographic performance. jfda-online.com

A typical GC-MS method following derivatization would involve:

Derivatization: Reaction with a silylating agent to convert the -NH₂ group to -N(Si(CH₃)₃)₂.

Chromatography: Separation on a low- to mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms or HP-5ms), using a temperature program to elute the derivatized analyte.

Ionization: Electron ionization (EI) at 70 eV is standard, producing a reproducible fragmentation pattern that serves as a fingerprint for identification against a spectral library. nist.gov

The combination of these advanced analytical methods provides a robust framework for the detailed structural investigation and quantitative analysis of this compound and its related species.

Applications As a Building Block in Complex Molecular Architectures

Role in the Construction of Macrocyclic and Supramolecular Structures

While direct synthesis of macrocycles using [4-(pyridin-2-ylmethoxy)phenyl]methanamine as the sole starting material is not extensively documented, its structural components are fundamental in the field of supramolecular chemistry and macrocyclic design. The pyridine (B92270) moiety is a classic coordinating ligand, and its inclusion in organic linkers is a well-established strategy for assembling complex architectures. researchgate.net

The formation of supramolecular structures is driven by non-covalent interactions such as hydrogen bonding, metal coordination, and π-π stacking. nih.govmdpi.com The key functional groups within this compound—the pyridine ring and the primary amine—provide the necessary sites for these interactions.

Metal-Organic Frameworks (MOFs): The pyridyl group is a common building unit in the organic linkers used to construct MOFs. researchgate.netnih.gov These materials consist of metal ions or clusters connected by organic molecules, creating porous, crystalline structures. Ligands containing pyridyl functionalities, such as pyridylbenzoates, have been used to create MOFs with interesting properties like tunable porosity and selective gas adsorption. researchgate.netmdpi.com The nitrogen atom of the pyridine ring in this compound can act as a coordination site for metal centers, suggesting its potential as a linker for novel MOF architectures. rsc.orgnih.gov

Macrocycle Synthesis: The synthesis of macrocycles often involves the reaction of molecules containing two or more reactive sites. The primary amine of this compound can readily undergo reactions such as condensation with aldehydes to form Schiff bases or acylation with acid chlorides to form amides. By reacting it with a complementary bifunctional molecule, cyclization can be achieved. For instance, highly fluorinated pyridine derivatives have been used as building blocks for macrocyclic systems through nucleophilic aromatic substitution reactions. researchgate.net The combination of a metal-coordinating site (pyridine) and a reactive handle (amine) within one molecule makes it a promising candidate for designing complex macrocyclic hosts.

Utilization in Polymer Chemistry and Material Science

Specific applications of this compound in polymer chemistry and material science are not widely reported in the literature. However, the molecule's functional groups suggest potential utility in these fields. The primary amine group can serve as a reactive site for incorporation into polymer chains. For example, it could be used as a monomer in the synthesis of polyamides (by reacting with dicarboxylic acids) or polyimines (by reacting with dialdehydes).

Furthermore, the entire molecule could be grafted onto existing polymer backbones to introduce specific functionalities. The pyridylmethoxy group could impart metal-binding capabilities or alter the surface properties of materials. Research has shown that simple aromatic molecules like pyridine can be polymerized under high pressure to form one-dimensional nanothreads, highlighting the potential of such ring systems in advanced materials. nih.gov

Precursor in the Synthesis of Scaffolds for Chemical Biology Research

The this compound framework is a key structural element in the development of sophisticated molecular scaffolds for chemical biology research, particularly in the discovery of new bioactive compounds. Its structure serves as a versatile precursor that can be elaborated into more complex molecules designed to interact with biological targets. This excludes any direct human clinical applications, focusing instead on preclinical and discovery-phase research.

A notable example is its incorporation into a class of potent and selective negative allosteric modulators (NAMs) of the metabotropic glutamate (B1630785) receptor 5 (mGluR5). nih.gov In this research, the pyridin-2-ylmethoxy moiety was part of the final, highly active compound, PF470, which was identified after a systematic structure-activity relationship (SAR) study aimed at balancing pharmacological potency with favorable pharmacokinetic properties. nih.gov

Another significant use is in the synthesis of pyrazolo[1,5-a]pyrimidines as potential agents against Mycobacterium tuberculosis. semanticscholar.org The N-(pyridin-2-ylmethyl) fragment, which is structurally related to the target compound, is crucial for the activity of these inhibitors. Researchers synthesized and tested approximately 70 novel analogues to perform a comprehensive SAR study, demonstrating the value of this scaffold in medicinal chemistry research. semanticscholar.org

Table 1: Use of the Pyridin-2-ylmethoxy Phenyl Scaffold in Chemical Biology Research
Scaffold/DerivativeResearch AreaTargetDescriptionReference
1-methyl-3-(4-methylpyridin-3-yl)-6-(pyridin-2-ylmethoxy)-1H-pyrazolo[3,4-b]pyrazine (PF470)Neuroscience ResearchMetabotropic Glutamate Receptor 5 (mGluR5)Developed as a highly potent, selective, and orally bioavailable negative allosteric modulator for preclinical evaluation in models of Parkinson's disease. nih.gov
3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-aminesInfectious Disease ResearchMycobacterium tuberculosis ATP synthaseSynthesized as part of a large library of analogues to identify potent inhibitors of M. tuberculosis growth for potential new anti-TB agents. semanticscholar.org

Design and Synthesis of Chemically Modified Analogues for Structure-Reactivity Relationship Studies

The modification of the this compound core structure is a key strategy for conducting structure-reactivity and structure-activity relationship (SAR) studies. By systematically altering different parts of the molecule, researchers can probe how changes in its chemical structure affect its properties and biological activity, leading to the optimization of lead compounds.

In the development of the mGluR5 NAM PF470, a systematic SAR study was initiated from a high-throughput screening hit. nih.gov Modifications were made to various parts of the parent molecule, including the fragment derived from this compound, to improve potency, selectivity, and metabolic stability. This iterative process of design, synthesis, and testing is fundamental to modern medicinal chemistry.

Similarly, extensive SAR studies were conducted on pyrazolo[1,5-a]pyrimidine-based anti-mycobacterial agents. semanticscholar.org Researchers synthesized a large library of analogues by modifying the phenyl rings and the pyridylmethylamine portion of the molecules. The results showed that specific substitutions were critical for potent activity. For example, analogues with a 3-(4-fluoro)phenyl group and certain amine-based electron-donating groups on the pyridine ring exhibited the most significant inhibition of M. tuberculosis growth in vitro. semanticscholar.org

Table 2: Example of Structure-Activity Relationship Data for Pyrazolo[1,5-a]pyrimidine Analogues
Compound AnalogueKey Structural ModificationM.tb Growth Inhibition (MIC in µg/mL)Reference
Analogue with 4'-H (unsubstituted)Unsubstituted pyridine ring> 20 semanticscholar.org
Analogue with 4'-ClElectron-withdrawing group on pyridineInactive semanticscholar.org
Analogue with 4'-NMe₂Strong electron-donating group on pyridine0.40 semanticscholar.org
Analogue with 4'-N-morpholineStrong electron-donating group on pyridine0.06 semanticscholar.org

Conclusion and Future Directions in 4 Pyridin 2 Ylmethoxy Phenyl Methanamine Research

Summary of Key Synthetic Achievements and Challenges

The synthesis of [4-(pyridin-2-ylmethoxy)phenyl]methanamine and its analogs is primarily achieved through established organic transformations. A common and efficient pathway involves the reductive amination of 4-(pyridin-2-ylmethoxy)benzaldehyde. This aldehyde is a readily available starting material. The reductive amination process typically utilizes a reducing agent such as sodium borohydride (B1222165) in the presence of an ammonia (B1221849) source, or through catalytic hydrogenation. mdpi.com

Alternatively, the synthesis can proceed via the reduction of 4-(pyridin-2-ylmethoxy)benzonitrile. This nitrile can be reduced to the primary amine using various reducing agents, including lithium aluminum hydride or catalytic hydrogenation.

Table 1: Common Synthetic Routes to this compound

Starting MaterialKey TransformationReagentsRef.
4-(pyridin-2-ylmethoxy)benzaldehydeReductive AminationNH₃, H₂, Catalyst (e.g., Co-based) mdpi.com
4-(pyridin-2-ylmethoxy)benzonitrileNitrile ReductionLiAlH₄ or H₂/Catalyst
4-(benzyloxy)benzaldehyde & 2-pyridinemethanamineReductive AminationNaBH₄ researchgate.net

Emerging Methodologies for Enhanced Synthesis and Characterization

Recent advancements in synthetic organic chemistry offer promising new avenues for the synthesis of this compound and its derivatives. Flow chemistry, for instance, presents an opportunity for the continuous and scalable production of such compounds. A two-step, one-pot reductive amination of aldehydes has been successfully demonstrated in a flow reactor, offering high yields and improved safety. mdpi.com This methodology could be readily adapted for the synthesis of the target compound.

Furthermore, novel catalytic systems are continuously being developed for C-N bond formation, which is central to the synthesis of this molecule. The use of earth-abundant metal catalysts, such as those based on cobalt, for reductive amination is a growing area of interest, providing more sustainable alternatives to precious metal catalysts. mdpi.com

For characterization, advanced spectroscopic techniques remain crucial. While standard NMR and mass spectrometry are routinely used, more specialized techniques could provide deeper insights into the compound's conformational dynamics and intermolecular interactions, which are important for its application in catalysis and materials science.

Future Prospects in Advanced Organic and Medicinal Chemistry

The this compound scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in biologically active compounds. nih.govresearchgate.netrsc.org Its presence in complex molecules, such as kinase inhibitors, underscores its importance as a building block for the synthesis of new therapeutic candidates. For example, the N-(3-chloro-4-(pyridin-2-ylmethoxy)phenyl) moiety is a key component of a potent epidermal growth factor receptor (EGFR) mutant kinase inhibitor. researchgate.net

Future research in medicinal chemistry will likely focus on using this compound as a versatile starting material to generate libraries of new compounds for high-throughput screening. The primary amine and the pyridine (B92270) nitrogen offer two distinct points for derivatization, allowing for the systematic exploration of the chemical space around this scaffold.

Table 2: Examples of Bioactive Scaffolds Containing the Pyridin-2-ylmethoxy-phenyl Moiety

Compound ClassBiological TargetReference
Pyrazolo[3,4-d]pyrimidinesEGFR Mutant Kinase researchgate.net
QuinazolinesIKur Ion Channel sci-hub.se

Potential for Novel Reaction Discovery and Catalyst Development

The structural features of this compound make it an attractive candidate for the development of new catalysts. The presence of both a soft pyridine nitrogen and a hard primary amine nitrogen allows for the formation of stable complexes with a variety of transition metals. The synthesis of Pd(II) and Pt(II) complexes with a similar ligand, N‐[[4‐(phenylmethoxy)phenyl]methyl]‐2‐pyridinemethanamine, has been reported, and these complexes have shown biological activity. researchgate.net

This suggests that this compound could serve as a bidentate or even a bridging ligand in the design of new homogeneous catalysts. Such catalysts could find applications in a wide range of organic transformations, including cross-coupling reactions, hydrogenations, and asymmetric synthesis. The flexible ether linkage allows for a degree of conformational freedom that could be exploited to fine-tune the steric and electronic properties of the resulting metal complexes, thereby influencing their catalytic activity and selectivity.

Unexplored Reactivity and Derivatization Opportunities

The this compound molecule possesses multiple reactive sites that offer a wealth of opportunities for further chemical exploration. The primary amine can be readily acylated, alkylated, or converted into other functional groups such as amides, sulfonamides, or imines. These derivatizations can be used to modulate the compound's physical and chemical properties.

The pyridine ring is also amenable to a variety of transformations. It can undergo N-oxidation or be subjected to electrophilic aromatic substitution, although the conditions would need to be carefully chosen to avoid side reactions with the other functional groups. The aromatic phenyl ring can also be functionalized through electrophilic substitution, with the ether and aminomethyl groups directing the position of the incoming electrophile.

A particularly interesting area for future exploration is the intramolecular reactivity of this compound. Under certain conditions, it may be possible to induce cyclization reactions to form novel heterocyclic systems. The combination of a flexible linker and multiple reactive sites makes this compound a promising platform for the discovery of new chemical transformations and the synthesis of complex molecular architectures.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for [4-(pyridin-2-ylmethoxy)phenyl]methanamine, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis typically involves coupling pyridine-2-ylmethanol derivatives with 4-aminophenyl ethers. Key steps include nucleophilic substitution under basic conditions (e.g., K₂CO₃ in DMF) or Mitsunobu reactions using triphenylphosphine and diethyl azodicarboxylate (DEAD). Optimization focuses on temperature control (60–80°C), solvent selection (polar aprotic solvents like DMF), and catalyst use to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization improves purity .

Q. Which spectroscopic and analytical techniques are used to confirm the structure and purity of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the aromatic proton environment, methoxy linkage, and amine group.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak at m/z 214.26 (C₁₃H₁₄N₂O).
  • Infrared (IR) Spectroscopy : Peaks at ~3300 cm⁻¹ (N-H stretch) and ~1250 cm⁻¹ (C-O-C ether linkage) confirm functional groups.
  • HPLC : Purity assessment using reverse-phase columns (C18) with UV detection at 254 nm .

Q. What are the standard protocols for handling and storing this compound in laboratory settings?

  • Methodological Answer : Store in amber glass bottles under inert gas (N₂/Ar) at 2–8°C to prevent oxidation. Handle in a fume hood with PPE (gloves, lab coat, goggles). Avoid dust formation; use ethanol/water mixtures for solubilization. Dispose via approved hazardous waste protocols .

Advanced Research Questions

Q. How can researchers investigate the biological interactions of this compound with therapeutic targets (e.g., kinases)?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to model interactions with kinase active sites (e.g., EGFR). Focus on hydrogen bonding with pyridine-N and π-π stacking with the phenyl ring.
  • Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) by immobilizing the target protein on a sensor chip.
  • In Vitro Assays : Measure IC₅₀ in cancer cell lines (e.g., MCF-7) using MTT assays. Compare with control inhibitors (e.g., gefitinib) .

Q. What strategies resolve contradictions in reported biological activities of this compound across studies?

  • Methodological Answer :

  • Reproducibility Checks : Standardize assay conditions (cell line passage number, serum concentration).
  • Metabolic Stability Testing : Use liver microsomes to assess compound degradation.
  • Orthogonal Validation : Confirm activity via dual-luciferase reporter assays or CRISPR-mediated target knockdown .

Q. How does structural modification of this compound influence its pharmacokinetic properties?

  • Methodological Answer :

  • LogP Optimization : Introduce electron-withdrawing groups (e.g., -F at para position) to reduce hydrophobicity (measured via shake-flask method).
  • Bioavailability Enhancement : PEGylation of the amine group improves solubility.
  • Metabolic Profiling : Use LC-MS/MS to identify major metabolites in hepatocyte incubations .

Q. In structure-activity relationship (SAR) studies, which analogs of this compound show enhanced biological activity?

  • Methodological Answer :

  • Pyridine Ring Modifications : Replace with quinoline (increases π-stacking) or isonicotinamide (enhances hydrogen bonding).
  • Ether Linkage Variations : Substitute with sulfonamide (improves target selectivity).
  • Key Analogs :
CompoundModificationActivity Enhancement
[4-(Quinolin-2-ylmethoxy)phenyl]methanamineQuinoline substitution2x IC₅₀ vs. EGFR
[4-(Pyridin-2-ylsulfonamide)phenyl]methanamineSulfonamide linkageImproved solubility
  • Data Source : Comparative assays with analogs in , and 20 .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthesis yields (e.g., 60% vs. 85%) for this compound?

  • Methodological Answer :

  • Parameter Screening : Use Design of Experiments (DoE) to test variables (catalyst loading, solvent ratio).
  • Byproduct Analysis : Identify impurities via LC-MS; optimize quenching steps (e.g., aqueous workup pH adjustment).
  • Scale-Up Validation : Compare yields in batch vs. flow reactors (e.g., microfluidic devices reduce side reactions) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.